3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound featuring a trifluoromethyl group, a cyclohexanesulfonyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . This method is effective at low temperatures and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of robust catalysts and controlled reaction conditions is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity to certain enzymes or receptors. The sulfonyl and hydroxy groups also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the sulfonyl and hydroxy groups.
Trifluoromethyl phenyl sulfone: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Trifluoromethyl ketones: These compounds are valuable in medicinal chemistry but differ in their overall structure and properties.
Uniqueness
3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S/c1-16(23,11-26(24,25)14-5-3-2-4-6-14)15(22)21-13-9-7-12(8-10-13)17(18,19)20/h7-10,14,23H,2-6,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYFVCQMAWTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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